Cas no 2228545-52-4 (1,1-difluoro-3-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-amine)

1,1-Difluoro-3-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-amine is a fluorinated aromatic amine derivative with a nitro-substituted phenyl group. Its unique structure, featuring difluoro and methyl substituents on the propan-2-amine backbone, contributes to enhanced stability and reactivity in synthetic applications. The presence of fluorine atoms improves lipophilicity and metabolic resistance, making it valuable in pharmaceutical and agrochemical research. The nitro group offers versatility for further functionalization, such as reduction to amines or participation in nucleophilic aromatic substitution. This compound is particularly useful as an intermediate in the development of bioactive molecules, where its fluorine-rich framework can influence binding affinity and pharmacokinetic properties. Handle with appropriate safety precautions due to potential reactivity.
1,1-difluoro-3-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-amine structure
2228545-52-4 structure
Product Name:1,1-difluoro-3-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-amine
CAS No:2228545-52-4
MF:C10H11F3N2O2
MW:248.201752901077
CID:6330514
PubChem ID:165705675
Update Time:2025-10-30

1,1-difluoro-3-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1,1-difluoro-3-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-amine
    • 2228545-52-4
    • EN300-1959630
    • Inchi: 1S/C10H11F3N2O2/c1-10(14,9(12)13)5-6-4-7(15(16)17)2-3-8(6)11/h2-4,9H,5,14H2,1H3
    • InChI Key: UOEHIMYBIYHXRT-UHFFFAOYSA-N
    • SMILES: FC(C(C)(CC1C(=CC=C(C=1)[N+](=O)[O-])F)N)F

Computed Properties

  • Exact Mass: 248.07726208g/mol
  • Monoisotopic Mass: 248.07726208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 71.8Ų

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Additional information on 1,1-difluoro-3-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-amine

Research Brief on 1,1-difluoro-3-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-amine (CAS: 2228545-52-4)

The compound 1,1-difluoro-3-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-amine (CAS: 2228545-52-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated amine derivative exhibits unique structural and electronic properties, making it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, pharmacological activity, and potential mechanisms of action, particularly in the context of neurological disorders and cancer therapeutics.

One of the key areas of investigation has been the compound's role as a modulator of neurotransmitter systems. Preliminary in vitro studies suggest that 1,1-difluoro-3-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-amine may interact with specific GABA receptors, potentially offering a novel approach to treating anxiety and epilepsy. The presence of fluorine atoms in its structure is believed to enhance its binding affinity and metabolic stability, which could translate into improved pharmacokinetic profiles compared to existing therapeutics.

In addition to its neurological applications, recent research has explored the compound's anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1,1-difluoro-3-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-amine exhibits selective cytotoxicity against certain cancer cell lines, particularly those with mutations in the p53 pathway. The study utilized advanced molecular docking simulations to elucidate potential binding interactions with key oncogenic targets, providing a foundation for further drug development efforts.

The synthesis of this compound has also been a focus of recent methodological improvements. A team at MIT reported a novel catalytic asymmetric synthesis route in early 2024, achieving higher yields and enantiomeric purity than previous methods. This advancement is particularly significant given the compound's structural complexity and the pharmaceutical industry's growing emphasis on chirally pure drugs.

Despite these promising developments, challenges remain in translating these findings into clinical applications. Current research is addressing issues related to bioavailability and potential off-target effects. Several pharmaceutical companies have reportedly initiated preclinical development programs based on this compound, with IND-enabling studies expected to begin in late 2024 or early 2025.

Looking ahead, the unique properties of 1,1-difluoro-3-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-amine position it as a compelling subject for multidisciplinary research. Future directions may include exploring its potential in combination therapies, further optimizing its synthetic routes, and investigating its applications beyond the current focus areas. The compound's versatility and the growing body of research supporting its therapeutic potential suggest it may emerge as an important pharmacophore in the coming years.

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